![molecular formula C10H12N8O4 B019884 2-Azidoadenosine CAS No. 59587-07-4](/img/structure/B19884.png)
2-Azidoadenosine
Overview
Description
2-Azidoadenosine is a chemical compound with the molecular formula C10H12N8O4 . It is a versatile bioorthogonal reporter moiety that is commonly used for site-specific labeling and functionalization of RNA to probe its biology .
Synthesis Analysis
The synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction has been reported . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction .Molecular Structure Analysis
The molecular structure of 2-Azidoadenosine has been analyzed using X-ray crystallographic analysis . The 2′-N3 modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure .Chemical Reactions Analysis
2-Azidoadenosine is a click chemistry reagent containing an azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
2-Azidoadenosine is an off-white to grey solid . It has a molecular weight of 308.254 Da . Its physical and chemical properties include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume .Scientific Research Applications
Bioorthogonal Labeling and Functionalization
Azide-modified nucleosides like 2-Azidoadenosine are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . They are used for site-specific labeling and modification of nucleic acids in vitro and in cells, which is a prerequisite for studying all aspects of DNA and RNA function .
Synthesis of Azide-Modified Nucleosides
The synthesis of 2’-azide-modified nucleosides requires a different approach. The 2’-hydroxyl group can be activated with trifluormethansulfonyl chloride (Tf Cl) and then treated with lithium or sodium azide .
Oligonucleotide Synthesis
Azido Functionalized Nucleosides are used as starting materials for oligonucleotide synthesis by the phosphoramidite approach . They produce oligonucleotides functionalized with an azide at the 3’-terminus .
The copper catalyzed azide alkyne cycloaddition (CuAAC) or the copper free strain-promoted azide alkyne cycloaddition (SPAAC) are often used for the introduction of affinity tags like biotin .
Fluorophore Introduction
These cycloadditions are also used for the introduction of fluorophores , which are chemical compounds that can re-emit light upon light excitation.
Formation of Bioconjugates
The copper catalyzed azide alkyne cycloaddition (CuAAC) or the copper free strain-promoted azide alkyne cycloaddition (SPAAC) are often utilized to form DNA- or RNA-bioconjugates .
siRNA Technologies
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies .
Metabolic Labeling Approaches
2′-azido nucleosides are also used for referencing the growing number of RNA metabolic labeling approaches .
Mechanism of Action
Target of Action
2-Azidoadenosine is a modified nucleoside that plays a crucial role in the functionalization of RNA and DNA . It is primarily used as a building block for bioorthogonal labeling and functionalization . The primary targets of 2-Azidoadenosine are nucleic acids, specifically RNA and DNA .
Mode of Action
2-Azidoadenosine interacts with its targets through a process known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
2-Azidoadenosine is involved in numerous enzyme-catalyzed redox reactions that are critical in several intermediary biochemical pathways . Enzymes that utilize 2-Azidoadenosine in these reactions are usually of complex subunit structure . It is also used in the synthesis of oligonucleotides with 3’-terminal azide .
Pharmacokinetics
It is known that azide groups can withstand the conditions of oligonucleotide synthesis by phosphoramidite chemistry . This suggests that 2-Azidoadenosine may have good stability and could potentially be used as a starting material for the synthesis of oligonucleotides .
Result of Action
The result of 2-Azidoadenosine’s action is the functionalization of RNA and DNA . This functionalization allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
Action Environment
The action of 2-Azidoadenosine is influenced by environmental factors such as the presence of copper for the CuAAC reaction . Additionally, the presence of ultraviolet light can affect the action of 2-Azidoadenosine . For instance, in the absence of ultraviolet light, 2-Azidoadenosine is a substrate for enzymes like glutamate dehydrogenase .
Safety and Hazards
Future Directions
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of a photoaffinity probe for NAD+ was undertaken, and an effective photoprobe for NAD+ would allow the detection of specific NAD’ binding proteins and determination of their cellular location .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZZPOARGMTJKQ-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208247 | |
Record name | 2-Azidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoadenosine | |
CAS RN |
59587-07-4 | |
Record name | 2-Azidoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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